6-(aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid
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Overview
Description
6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid is a compound that combines the structural features of a piperidinone ring with an aminomethyl group and a phenyl group, stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-6-phenylpiperidin-2-one typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or amino ketones.
Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and an amine source under reductive amination conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Stabilization with Trifluoroacetic Acid: The final compound is stabilized by the addition of trifluoroacetic acid, which can be achieved by mixing the synthesized piperidinone with trifluoroacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization and amination steps, and large-scale batch reactors for the Friedel-Crafts reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 6-(aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid is used as an intermediate for the synthesis of more complex molecules. Its structural features make it a valuable building block for the development of new compounds with potential biological activity.
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme interactions and receptor binding. It can be used in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or other conditions where piperidinone derivatives have shown efficacy.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which 6-(aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenyl group can participate in π-π interactions. The piperidinone ring provides a rigid scaffold that positions these functional groups optimally for binding.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-6-phenylpiperidin-2-one: Without trifluoroacetic acid, this compound is less stable but retains similar reactivity.
6-(Aminomethyl)-6-phenylpiperidine:
6-(Aminomethyl)-6-phenylpiperidin-2-ol: The alcohol derivative, which has different solubility and reactivity profiles.
Uniqueness
6-(Aminomethyl)-6-phenylpiperidin-2-one, trifluoroacetic acid is unique due to the presence of trifluoroacetic acid, which enhances its stability and solubility. This makes it more suitable for certain applications in medicinal chemistry and industrial synthesis compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2567503-20-0 |
---|---|
Molecular Formula |
C14H17F3N2O3 |
Molecular Weight |
318.3 |
Purity |
95 |
Origin of Product |
United States |
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